2-(4-Methoxybenzyloxy)pyridin-4-amine
Description
2-(4-Methoxybenzyloxy)pyridin-4-amine is a heterocyclic compound featuring a pyridine core substituted with an amine group at the 4-position and a 4-methoxybenzyloxy group at the 2-position (Figure 1). The 4-methoxybenzyl (PMB) moiety is a common protecting group in organic synthesis, known for its electron-donating properties, which enhance stability and modulate reactivity .
Such derivatives are often employed in medicinal chemistry as intermediates for drug discovery or as reagents in protective group chemistry .
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]pyridin-4-amine |
InChI |
InChI=1S/C13H14N2O2/c1-16-12-4-2-10(3-5-12)9-17-13-8-11(14)6-7-15-13/h2-8H,9H2,1H3,(H2,14,15) |
InChI Key |
RPSRJFSFOHEIHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC=CC(=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Electron-Donating vs. Chlorophenyl-substituted analogs (e.g., 2-(4-chlorophenyl)pyridin-4-amine) exhibit reduced polarity, impacting solubility and bioavailability .
Core Heterocycle Differences :
Key Observations:
- PMB Protection: The use of PMB ethers (e.g., 2-(4-methoxybenzyloxy)-4-methylquinoline) as reagents enables efficient protection of alcohols under neutral conditions, avoiding acidic/basic media . This methodology could extend to synthesizing this compound by substituting pyridine with quinoline.
- Cross-Coupling Reactions : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) are prevalent in synthesizing pyridin-4-amine derivatives, ensuring regioselectivity and scalability .
Key Observations:
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